The Genesis of a Monomer: An In-depth Technical Guide to the History and Discovery of Acrylic Acid
The Genesis of a Monomer: An In-depth Technical Guide to the History and Discovery of Acrylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the history and discovery of acrylic acid, a cornerstone monomer in the chemical industry. The document details the evolution of its synthesis, from early laboratory curiosities to modern industrial-scale production. Quantitative data is presented in structured tables for comparative analysis, and detailed methodologies for key synthetic routes are provided. Visual diagrams generated using Graphviz illustrate historical timelines and experimental workflows to facilitate a deeper understanding of the subject matter.
A Historical Overview of Acrylic Acid
The journey of acrylic acid began in the mid-19th century. The term "acrylic" was first used in 1843, derived from acrolein, a pungent oil obtained from glycerol.[1] The first synthesis of acrylic acid was also reported in 1843 through the oxidation of acrolein.[2] However, it was the pioneering work of chemists like Otto Röhm in the early 20th century on the polymerization of acrylic esters that unlocked the immense commercial potential of acrylic acid and its derivatives.[2]
The industrial production of acrylic acid and its esters commenced in the 1930s.[2] Since then, a variety of synthetic methods have been developed and subsequently abandoned for economic or environmental reasons.[3] The following sections delve into the key historical and current manufacturing processes.
The Evolution of Acrylic Acid Synthesis
The commercial production of acrylic acid has seen a significant evolution, driven by the pursuit of higher yields, greater efficiency, and improved safety and environmental profiles. Early methods relied on acetylene (B1199291) and ethylene-based feedstocks, while the modern era is dominated by the catalytic oxidation of propylene (B89431).
Historical Synthesis Methods
Several methods were historically significant in the production of acrylic acid before the advent of the propylene oxidation process. These have been largely phased out due to factors such as high raw material costs, unfavorable reaction conditions, and the generation of undesirable byproducts.[2][3]
2.1.1. Reppe Chemistry (Hydrocarboxylation of Acetylene)
Developed by Walter Reppe, this method involves the reaction of acetylene with carbon monoxide and water in the presence of a nickel catalyst.[1] One iteration of this process utilized nickel carbonyl at high pressures.[3] A later, catalytic version employed a nickel bromide-copper(II) bromide catalyst at elevated temperatures and pressures.[4]
2.1.2. Ethylene (B1197577) Cyanohydrin Process
This two-stage process begins with the reaction of ethylene oxide with hydrogen cyanide to produce ethylene cyanohydrin.[1] The ethylene cyanohydrin is then hydrolyzed using sulfuric acid at high temperatures to yield acrylic acid.[1]
2.1.3. Hydrolysis of Acrylonitrile (B1666552)
Acrylic acid was also manufactured by the hydrolysis of acrylonitrile.[3] This process, however, had the significant drawback of producing ammonium (B1175870) byproducts, which posed disposal challenges.[3]
2.1.4. Beta-Propiolactone (B13848) Process
In this route, ketene (B1206846) is reacted with formaldehyde (B43269) to produce beta-propiolactone. The subsequent hydrolysis of beta-propiolactone yields acrylic acid.[5] This method is no longer in common use, partly due to the toxicity and carcinogenicity of beta-propiolactone.[5]
The Modern Era: Two-Step Propylene Oxidation
The dominant method for acrylic acid production today is the two-step catalytic oxidation of propylene. This process, developed in the 1960s, offers significant economic and environmental advantages over the historical routes.[2] The overall process involves the initial oxidation of propylene to acrolein, which is then further oxidized to acrylic acid in a second step.[1]
Comparative Analysis of Synthesis Methods
The following table summarizes the key quantitative data for the various historical and current methods of acrylic acid synthesis, allowing for a direct comparison of their reaction conditions and performance.
| Synthesis Method | Key Reactants | Catalyst | Temperature (°C) | Pressure (MPa) | Yield | Key Disadvantages |
| Reppe Chemistry | Acetylene, Carbon Monoxide, Water | Nickel Bromide/Copper(II) Bromide or Nickel Carbonyl | ~200[1] | 6 - 20[1] | - | High cost of acetylene, high pressure |
| Ethylene Cyanohydrin | Ethylene Oxide, Hydrogen Cyanide | Diethylamine (Stage 1), Sulfuric Acid (Stage 2) | 55 - 60 (Stage 1)[1], ~175 (Stage 2)[1] | - | - | Use of highly toxic hydrogen cyanide |
| Acrylonitrile Hydrolysis | Acrylonitrile, Water, NaOH | - | 300[6] | - | ~55%[6] | Generation of ammonium byproducts[3] |
| Propylene Oxidation | Propylene, Air, Steam | Bismuth Molybdate (Stage 1), Molybdenum-Vanadium Oxide (Stage 2) | ~320 (Stage 1)[1], ~280 (Stage 2)[1] | Atmospheric | High | - |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in the history of acrylic acid synthesis. These protocols are intended to provide a deeper understanding of the practical aspects of these chemical transformations.
Propylene Oxidation (Two-Step Process) - A Representative Industrial Protocol
This protocol describes the continuous, vapor-phase, two-step catalytic oxidation of propylene to acrylic acid, which is the current industry standard.
4.1.1. Materials and Equipment
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Reactants: Propylene (chemical grade), Air (filtered and compressed), Steam.
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Catalysts:
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First-stage reactor: Mixed metal oxide catalyst, typically based on bismuth molybdate.
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Second-stage reactor: Mixed metal oxide catalyst, typically based on molybdenum and vanadium oxides.
-
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Equipment:
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Two fixed-bed tubular reactors in series.
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Feed preheater and vaporizer.
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Quench tower/absorber.
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Solvent extraction column.
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Distillation columns for solvent recovery and product purification.
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4.1.2. Experimental Procedure
-
Feed Preparation: A feed gas mixture of propylene, air, and steam is prepared. The composition is carefully controlled to ensure optimal conversion and selectivity, as well as to remain outside of the flammable limits.
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First-Stage Oxidation: The preheated feed gas is introduced into the first fixed-bed reactor. The reactor tubes are packed with the bismuth molybdate-based catalyst. The reaction is carried out at approximately 320°C.[1] Propylene is oxidized to acrolein as the primary product, along with some acrylic acid and byproducts like acetic acid and carbon oxides.
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Second-Stage Oxidation: The effluent gas from the first reactor, containing acrolein, unreacted propylene, and other components, is directly fed into the second fixed-bed reactor. This reactor is packed with a molybdenum-vanadium-based catalyst and is operated at a lower temperature of around 280°C.[1] In this stage, acrolein is selectively oxidized to acrylic acid.
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Quenching and Absorption: The hot reactor effluent from the second stage is rapidly cooled in a quench tower by direct contact with a circulating aqueous solution of acrylic acid. This is followed by absorption in water in an absorption column to recover the acrylic acid from the gas stream.
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Purification:
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Solvent Extraction: The aqueous acrylic acid solution from the absorber is fed to a liquid-liquid extraction column where a suitable solvent is used to extract the acrylic acid.
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Distillation: The extract is then subjected to a series of distillations. The first distillation separates the solvent for recycling. Subsequent distillations are performed to separate water and acetic acid, ultimately yielding high-purity acrylic acid.
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Reppe Process (Hydrocarboxylation of Acetylene) - Laboratory Scale
This protocol outlines a laboratory-scale synthesis of acrylic acid based on the Reppe chemistry.
4.2.1. Materials and Equipment
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Reactants: Acetylene, Carbon Monoxide, Distilled Water.
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Catalyst: Nickel bromide and copper(II) bromide.
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Solvent: Tetrahydrofuran (B95107) (THF).
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Equipment: High-pressure autoclave equipped with a stirrer, gas inlet, pressure gauge, and thermocouple.
4.2.2. Experimental Procedure
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Catalyst Preparation: A solution of nickel bromide and copper(II) bromide in tetrahydrofuran is prepared and charged into the high-pressure autoclave.
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Reaction Setup: The autoclave is sealed and purged with nitrogen to remove any air.
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Reaction Execution: The autoclave is heated to approximately 200°C.[1] A mixture of acetylene and carbon monoxide is then introduced into the autoclave, and the pressure is maintained between 6 and 20 MPa.[1] The reaction mixture is stirred vigorously for a set period.
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Product Isolation and Purification:
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After the reaction, the autoclave is cooled, and the excess gas is carefully vented.
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The liquid product mixture is discharged from the autoclave.
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The crude acrylic acid is separated from the solvent (THF) and unreacted starting materials by distillation.
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Visualizing the Pathways and Processes
The following diagrams, created using the DOT language for Graphviz, illustrate the historical evolution of acrylic acid synthesis and the workflow of the modern propylene oxidation process.
Conclusion
The history of acrylic acid is a compelling narrative of chemical innovation, driven by the evolving needs of industry and society. From its initial synthesis in the 19th century to the highly optimized propylene oxidation process of today, the journey of this vital monomer reflects the broader trends in chemical manufacturing towards greater efficiency, safety, and sustainability. For researchers and professionals in drug development and other scientific fields, understanding the synthesis and properties of acrylic acid and its derivatives is crucial for the development of new materials and technologies. The information presented in this guide provides a solid foundation for further exploration and application of this versatile chemical building block.
References
- 1. Acrylic acid synthesis - chemicalbook [chemicalbook.com]
- 2. Production methods of acrylic acid_Chemicalbook [chemicalbook.com]
- 3. Acrylic acid - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of acrylic acid and acrylates from CO2 and ethylene — the thorny path from dream to reality | Russian Chemical Reviews [rcr.colab.ws]
- 6. An effective method and pathways of acrylonitrile degradation to acrylic acid through an alkaline hydrothermal system - PubMed [pubmed.ncbi.nlm.nih.gov]
